N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
描述
The compound N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide features a 1,3,4-thiadiazole core substituted with a 3-phenylpropanamide group and a thioether side chain containing a 7-membered azepane ring.
Key structural attributes:
- 1,3,4-Thiadiazole core: Known for metabolic stability and electron-deficient properties, enabling π-π stacking interactions in biological targets.
- Azepane-containing thioether side chain: The 7-membered ring may influence solubility and steric interactions with target proteins.
属性
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c24-16(11-10-15-8-4-3-5-9-15)20-18-21-22-19(27-18)26-14-17(25)23-12-6-1-2-7-13-23/h3-5,8-9H,1-2,6-7,10-14H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMCJIRQBNGAMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives, emphasizing substituent variations and their implications:
常见问题
Q. What are the optimal reaction conditions for synthesizing N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thiadiazole ring formation and subsequent acylation. Key steps include:
- Thioether linkage : Reacting a thiol-containing intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) with 2-(azepan-1-yl)-2-oxoethyl bromide under reflux in aprotic solvents like acetonitrile or DMF, using potassium carbonate as a base .
- Amide coupling : Introducing the 3-phenylpropanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .
- Monitoring : Reaction progress tracked via TLC (hexane:ethyl acetate, 9:1) .
Critical Parameters : Temperature (reflux at 80–90°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (typically 60–75%) .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the azepane ring protons appear as multiplet signals at δ 1.5–2.0 ppm, while the thiadiazole C=S group resonates at ~165 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 463.12) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves the thiadiazole ring geometry and confirms stereoelectronic effects .
Q. How can purification protocols be optimized to isolate high-purity batches?
- Methodological Answer :
- Recrystallization : Use ethanol/water (2:1) or DMSO/water mixtures to precipitate the compound, achieving >95% purity .
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for challenging separations, particularly if byproducts contain polar functional groups .
Q. What solvents and temperatures influence the compound’s stability during storage?
- Methodological Answer :
- Stable Solvents : Store in anhydrous DMSO or DMF at −20°C to prevent hydrolysis of the thioether or amide bonds .
- Degradation Risks : Avoid protic solvents (e.g., methanol) and prolonged exposure to light, which can induce thiadiazole ring opening .
Advanced Research Questions
Q. How can substituent modifications on the thiadiazole or azepane rings enhance bioactivity?
- Methodological Answer :
- SAR Studies : Systematically replace the azepane ring with smaller (piperidine) or bulkier (cyclooctane) heterocycles to assess steric effects on target binding .
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at the phenylpropanamide moiety to modulate electron density and improve membrane permeability .
- Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or HDAC) to quantify potency changes .
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxic or anti-inflammatory potential?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values benchmarked against doxorubicin .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control. Thiadiazole derivatives often show IC₅₀ values <10 µM .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
Q. How can molecular docking studies predict target binding modes for this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins with thiadiazole-binding pockets (e.g., PARP-1 or EGFR kinase) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Key parameters include:
- Grid Box : Center on the ATP-binding site (EGFR) or NAD⁺-binding domain (PARP-1).
- Scoring : Analyze binding energy (ΔG < −8 kcal/mol indicates strong affinity) .
- Validation : Cross-validate with mutagenesis studies on key residues (e.g., EGFR L858R) .
Q. What analytical strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
- Structural Elucidation : Use X-ray crystallography to confirm if crystallographic vs. solution-phase structures explain divergent activities .
- Batch Variability : Quantify impurities via HPLC-MS and correlate with bioactivity outliers .
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